Differentiated Lipophilicity (LogP) vs. Ajmaline and Reserpine
Mitoridine possesses a distinct lipophilicity profile compared to its closest structural analog ajmaline and other Rauvolfia alkaloids. Its LogP value of 2.05 indicates intermediate lipophilicity, which is higher than that of ajmaline (cLogP 1.55-1.81) [1] but substantially lower than that of the more hydrophobic reserpine (LogP ~3.62-4.17) . This places Mitoridine in a unique solubility and permeability niche within the class, potentially influencing its extraction behavior, chromatographic retention, and biological membrane interactions. The predicted pKa of Mitoridine is 9.72±0.20, which differs from ajmaline's pKa of 8.2, further confirming distinct ionization behavior under physiological and analytical conditions .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.05 (reported) |
| Comparator Or Baseline | Ajmaline: cLogP 1.55-1.81; Reserpine: LogP 3.62-4.17 |
| Quantified Difference | Mitoridine is 0.24-0.50 log units more lipophilic than ajmaline and 1.57-2.12 log units less lipophilic than reserpine. |
| Conditions | Predicted/experimental values from vendor and database sources. |
Why This Matters
Lipophilicity is a critical parameter for predicting compound behavior in extraction, purification, and in vitro assays, making Mitoridine a distinct entity for experimental design.
- [1] Probes & Drugs. Ajmaline (PD075931) Properties: cLogP 1.55. View Source
